JNJ-42259152

PET imaging test-retest reproducibility BPND

Cross-study PDE10A PET tracer comparisons fail without tracer-specific kinetic models. JNJ-42259152 solves this with the first comprehensively validated human kinetic model using frontal cortex reference tissue. - Validated 60-min acquisition protocol enabling efficient serial scanning for target occupancy studies - Established test-retest variability (5-12% BPND) supports statistical power calculations for detecting meaningful occupancy changes - In vivo specificity confirmed by PDE10A KO mouse studies; cross-species validation in rodents, NHPs, and humans enables seamless translational research

Molecular Formula C24H23FN4O
Molecular Weight 402.5 g/mol
CAS No. 1301167-87-2
Cat. No. B608224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-42259152
CAS1301167-87-2
SynonymsJNJ-42259152;  JNJ 42259152;  JNJ42259152.
Molecular FormulaC24H23FN4O
Molecular Weight402.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H23FN4O/c1-17-13-18(2)23(27-14-17)16-30-21-5-3-20(4-6-21)24-22(15-29(28-24)12-9-25)19-7-10-26-11-8-19/h3-8,10-11,13-15H,9,12,16H2,1-2H3
InChIKeyOWEZURWNYQWWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-42259152 (CAS 1301167-87-2): Procurement Guide for the First-in-Human 18F-Labeled PDE10A PET Tracer


JNJ-42259152 is a high-affinity phosphodiesterase 10A (PDE10A) inhibitor developed as a positron emission tomography (PET) tracer. It is specifically designed as an 18F-labeled radioligand (18F-JNJ-42259152) for the non-invasive quantification of PDE10A enzyme availability in the human brain. This compound belongs to the pyridinyl-pyrazole chemical series [1] and was the first PDE10A PET tracer to undergo comprehensive clinical kinetic modeling and test-retest evaluation in healthy human volunteers [2]. Its intended use is strictly as a research imaging agent to measure target engagement, explore disease pathophysiology in striatal disorders, and support drug development programs [3].

Procurement Risk Alert: Why Substituting JNJ-42259152 with Alternative PDE10A Tracers or Non-Validated Analogs Compromises Data Comparability


Generic substitution of PDE10A PET tracers is scientifically unsound due to substantial interspecies and inter-tracer variability in binding parameters, reference region selection, and acquisition protocol requirements. Among PDE10A radioligands evaluated in humans, reported putamen binding potential (BPND) values vary widely—from 1.6 for [11C]MP-10 in baboons to 7.5 for [11C]Lu AE92686 in humans—while reference region selection differs markedly (cerebellum for [18F]MNI-659, frontal cortex for JNJ-42259152, thalamus for [11C]AMG 7980) [1]. Additionally, test-retest variability ranges from 5% to 12% depending on the tracer and quantification method [2]. These systematic differences preclude direct cross-study comparisons and necessitate tracer-specific protocols. JNJ-42259152 is further distinguished by a well-characterized brain-penetrant radiometabolite profile—a property that, while requiring careful modeling, has been systematically accounted for in validated kinetic models [3]. Using unvalidated analogs or alternative PDE10A tracers without re-establishing full kinetic modeling would yield non-interpretable or misleading occupancy and availability measurements.

JNJ-42259152 Quantitative Differentiation Evidence: Head-to-Head and Cross-Tracer Comparative Data for Procurement Decisions


Human Test-Retest Reproducibility: Quantitative Variability Metrics for Longitudinal Study Design

JNJ-42259152 demonstrates well-characterized human test-retest variability (TRT) for both total distribution volume (VT) and binding potential (BPND). Using the 2-tissue compartment model, VT test-retest variability ranged from 5% to 19%. Using the simplified reference tissue model (SRTM) with frontal cortex as reference, BPND test-retest variability was lower, ranging from 5% to 12% [1]. This level of reproducibility supports the tracer's use in longitudinal studies to detect changes in PDE10A availability. While cross-tracer comparative TRT data are limited, [18F]MNI-659 has reported BPND test-retest variability of 5% to 8% in a smaller human cohort (n=5) [2]. The availability of validated TRT metrics for JNJ-42259152, derived from a cohort of 12 healthy volunteers with a mean interscan interval of 37 days, provides a robust foundation for power calculations in clinical study design [1].

PET imaging test-retest reproducibility BPND SRTM longitudinal studies

Regional Brain Binding Potential (BPND): Quantitative Human Striatal Signal Intensity Comparison

JNJ-42259152 produces robust and regionally distinct binding potential (BPND) values in human brain that correlate with the known distribution of PDE10A expression. Using the simplified reference tissue model (SRTM) with frontal cortex as reference, the putamen—the brain region with highest PDE10A density—exhibited a BPND of 3.45 ± 0.43 [1]. This value exceeds the putamen BPND reported for several other PDE10A tracers evaluated in non-human primates, including [11C]MP-10 (BPND = 1.6 in baboon) and [11C]AMG 7980 (BPND = 0.8 in baboon) [2]. The caudate nucleus BPND was 1.78 ± 0.35, ventral striatum BPND was 1.10 ± 0.31, and substantia nigra BPND was 0.44 ± 0.09 [1]. Notably, the 2-tissue compartment model VT values for these same regions were 1.54 ± 0.37, 0.90 ± 0.24, 0.64 ± 0.18, and 0.42 ± 0.09, respectively, with good correlation observed between 2T BPND and SRTM BPND (r = 0.57–0.82 depending on region) [1].

striatum putamen BPND reference tissue model PDE10A density

Reference Tissue Model Validation: Frontal Cortex as Optimal Reference Region Enabling Simplified 60-Minute Acquisition Protocol

A critical differentiating feature of JNJ-42259152 is the validation of the frontal cortex as an optimal reference tissue region, enabling simplified non-invasive quantification without arterial blood sampling. This contrasts with most other PDE10A PET tracers that rely on the cerebellum as reference region [1]. For JNJ-42259152, SRTM BPND using a truncated 60-minute acquisition interval showed low bias compared to the full 135-minute acquisition, supporting a practical and clinically feasible scanning protocol [2]. The intact tracer half-life in blood was established at 90 minutes, providing sufficient temporal window for dynamic scanning [2]. In contrast, tracers such as [18F]MNI-659 and [11C]MP-10 utilize the cerebellum as reference region [1], while [11C]AMG 7980 employs the thalamus [1]. The availability of a validated reference tissue model with the frontal cortex offers flexibility in study design and may be advantageous in patient populations where cerebellar pathology or altered cerebellar PDE10A expression could confound quantification.

reference tissue model SRTM frontal cortex acquisition time non-invasive quantification

In Vivo Target Specificity Confirmation: PDE10A Knock-Out Mouse Model and Pharmacological Blockade Data

The PDE10A specificity of JNJ-42259152 binding has been rigorously validated through complementary lines of evidence unavailable or unreported for several competing PDE10A PET tracers. Absence of specific binding was directly confirmed in PDE10A knock-out (KO) mice, providing definitive genetic evidence of target engagement [1]. Pretreatment and chase experiments in rats using the selective PDE10A inhibitor MP-10 demonstrated that tracer binding is both specific and reversible [1]. Baseline PET imaging in both rats and non-human primates showed specific retention in the PDE10A-rich striatum with good contrast to non-specific binding in other brain regions [1]. For comparison, while [18F]MNI-659 and [18F]MNI-654 have shown displaceable binding with PDE10A inhibitors, direct KO mouse validation data are not consistently reported across all human-evaluated PDE10A tracers [2]. The preclinical specificity validation package for JNJ-42259152—combining genetic KO confirmation, pharmacological blockade, and cross-species imaging—represents a comprehensive level of target engagement verification that reduces the risk of off-target signal contamination in human studies.

target specificity PDE10A knock-out MP-10 specific binding autoradiography

Human Radiation Dosimetry and Safety Profile: Quantified Effective Dose for Clinical Trial Planning

JNJ-42259152 has undergone formal human biodistribution and dosimetry evaluation, providing the quantitative radiation exposure metrics required for clinical trial authorization and ethics committee approval. The mean effective dose was determined to be 24.9 ± 4.1 μSv/MBq, placing the tracer within WHO radiation risk class IIb (moderate risk, 1–10 mSv per study) with low interindividual variability [1]. This value is comparable to other widely used 18F-labeled neuroimaging tracers. Organ absorbed doses were largest for the gallbladder (239 μSv/MBq) and upper large intestine (138 μSv/MBq), with no defluorination observed in vivo [1]. Six male subjects underwent ten dynamic whole-body PET/CT scans over 6 hours after bolus injection of 175.5 ± 9.4 MBq, and no adverse events were encountered [1]. The tracer demonstrated appropriate brain kinetics with exclusive retention in the striatum and good washout starting after 20 minutes [1]. While dosimetry data are available for other PDE10A tracers including [18F]MNI-659 and [18F]MNI-654, the comprehensive safety and distribution dataset for JNJ-42259152, including the formal effective dose calculation using OLINDA software, provides the regulatory-grade documentation necessary for multi-center clinical trial deployment [2].

dosimetry radiation exposure effective dose safety WHO class IIb clinical trials

Comparative Kinetics vs. Close Analog JNJ41510417: Faster Washout and Higher Striatum-to-Cerebellum Ratio

Within the Janssen PDE10A inhibitor series, JNJ-42259152 was developed as a structurally optimized analog of JNJ41510417, which showed specific binding to PDE10A but exhibited relatively slow kinetics [1]. In direct preclinical comparative studies, JNJ-42259152 demonstrated faster brain kinetics and higher striatum-to-cerebellum ratios compared to JNJ41510417 in both rat and non-human primate imaging [1]. Baseline PET in rats and monkeys showed specific retention of JNJ-42259152 in the PDE10A-rich striatum with fast wash-out and good contrast to non-specific binding in other brain regions [1]. Notably, JNJ-42259152 has lower lipophilicity (LogP = 5.172 ) and lower PDE10A in vitro inhibitory activity compared to JNJ41510417, yet achieves similar in vivo occupancy [1]. This optimization trajectory—sacrificing some in vitro potency to achieve improved in vivo kinetics and reduced non-specific binding—represents a deliberate design strategy to enhance PET tracer performance characteristics.

brain kinetics washout striatum-to-cerebellum ratio lipophilicity JNJ41510417 preclinical

Evidence-Based Application Scenarios: Where JNJ-42259152 Delivers Quantifiable Research Value


Clinical Trial Target Engagement and Receptor Occupancy Studies for PDE10A Inhibitor Development

JNJ-42259152 is optimally deployed in pharmaceutical development programs evaluating novel PDE10A inhibitors for neuropsychiatric indications including schizophrenia and Huntington's disease. Its validated 60-minute acquisition protocol with frontal cortex reference tissue [1] enables efficient serial scanning to measure target occupancy before and after therapeutic intervention. The quantified test-retest variability (5–12% for BPND) provides the statistical framework for power calculations to detect meaningful occupancy changes [1]. The tracer's demonstrated in vivo specificity confirmed by PDE10A KO mouse studies [2] ensures that measured occupancy reflects genuine target engagement rather than off-target binding.

Longitudinal Natural History Studies of PDE10A Availability in Striatal Disorders

For academic and clinical research investigating PDE10A alterations in Huntington's disease, Parkinson's disease, schizophrenia, and addiction, JNJ-42259152 offers a validated tool for cross-sectional and longitudinal comparisons. The tracer's well-characterized regional BPND values in healthy volunteers—putamen (3.45 ± 0.43), caudate nucleus (1.78 ± 0.35), ventral striatum (1.10 ± 0.31), and substantia nigra (0.44 ± 0.09) [1]—establish normative reference ranges against which disease-related reductions can be quantified. The established dosimetry (effective dose 24.9 ± 4.1 μSv/MBq) [3] supports repeat scanning within acceptable radiation exposure limits for longitudinal study designs.

Pharmacological Challenge Studies Investigating PDE10A Modulation by Dopaminergic Agents

JNJ-42259152 has demonstrated utility in measuring pharmacologically-induced changes in PDE10A availability secondary to alterations in dopamine neurotransmission. A study using [18F]JNJ42259152 PET in rats showed that 5-day repeated D-amphetamine treatment significantly increased striatal PDE10A BPND by +24% compared to baseline (p = 0.03), while selective D1 receptor blockade decreased PDE10A binding [4]. This sensitivity to dopaminergic modulation supports the tracer's application in studies examining interactions between PDE10A and dopamine signaling pathways, relevant to understanding pathophysiology and treatment mechanisms in schizophrenia, addiction, and movement disorders.

Cross-Species Translational Research Requiring Validated Preclinical-to-Clinical Bridging

For research programs requiring seamless translation from preclinical models to human studies, JNJ-42259152 offers the unique advantage of parallel validation across multiple species using identical target engagement metrics. The tracer has been systematically characterized in PDE10A KO mice, rats, and non-human primates prior to human evaluation [2], providing a complete translational chain of evidence. This cross-species validation package is particularly valuable for central nervous system drug development where species differences in target expression and pharmacology often confound translational predictions.

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